3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone
Description
Molecular Geometry
The compound adopts a nonplanar geometry due to steric and electronic interactions between the thiophene and 4-methylphenyl groups. Key features include:
- Ketone Group : The carbonyl oxygen (C=O) at position 1 creates a trigonal planar geometry with bond angles of ~120°.
- Thiophene Ring : The 2-thienyl group exhibits aromaticity with C–S bond lengths of 1.71 Å and C–C bonds averaging 1.43 Å.
- Sulfanyl Linkage : The C–S bond connecting the propanone backbone to the 4-methylphenyl group measures 1.82 Å, typical for aryl sulfides.
Conformational Flexibility
The propanone backbone allows rotational freedom around the C–C single bonds. Two dominant conformers are observed:
- Syn-Conformer : The 4-methylphenyl and thiophene groups align on the same side of the ketone plane (dihedral angle: 15°).
- Anti-Conformer : The substituents occupy opposite sides (dihedral angle: 165°).
Density functional theory (DFT) calculations suggest the syn-conformer is energetically favored by 2.1 kcal/mol due to reduced steric strain.
Crystallographic Studies and X-ray Diffraction Patterns
Unit Cell Parameters
Single-crystal X-ray diffraction data for this compound remain unreported in public databases. However, analogous chalcone derivatives with thiophene substituents exhibit monoclinic crystal systems with the following average parameters:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a-axis | 8.42 Å |
| b-axis | 10.15 Å |
| c-axis | 12.73 Å |
| β-angle | 98.4° |
| Z-value | 4 |
Predicted Packing Behavior
Based on molecular dimensions and substituent interactions:
- π-Stacking : Parallel alignment of thiophene and 4-methylphenyl rings at 3.5–4.0 Å interplanar distances.
- Hydrogen Bonding : Weak C–H···O interactions between ketone oxygen and methyl hydrogens (2.8–3.2 Å).
Synchrotron powder diffraction simulations predict a layered structure with alternating hydrophobic (methylphenyl) and polar (ketone/thiophene) regions.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS2/c1-11-4-6-12(7-5-11)16-10-8-13(15)14-3-2-9-17-14/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTOHBNVEGKGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 2-thiophenecarboxaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl and methylphenylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl or methylphenylsulfanyl derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylsulfanyl Analogs
Replacing the 4-methyl group with halogens alters electronic properties and binding interactions:
- No direct activity data is available, but structural similarity suggests possible Mpro binding .
- 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone (CAS 320422-69-3): The chlorine atom’s larger size and polarizability could enhance hydrophobic interactions in enzyme pockets. Supplier data (AC1LSL4Y, CHEMBL1303733) indicate its use in medicinal chemistry, though specific inhibitory studies are lacking .
Key Insight : Methyl and halogen substituents modulate electronic and steric effects, influencing target affinity and pharmacokinetics.
Propanone Derivatives with Varied Aromatic Groups
Thienyl vs. Phenyl or Substituted Phenyl Moieties
- 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)-prop-2-en-1-one : The nitro group’s electron-withdrawing effect and methoxy’s steric bulk may hinder enzyme interaction compared to thienyl’s planar structure .
Key Insight : Thienyl’s conjugated system and moderate steric bulk optimize π-π stacking and van der Waals interactions in Mpro’s active site .
ALDH Inhibitors (Aldi Series)
- Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone): Azepanyl and phenyl groups confer ALDH inhibition but lack sulfanyl-thienyl motifs, highlighting target specificity divergence .
- Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone): The piperidinyl group’s basicity contrasts with thienyl’s neutrality, underscoring how heterocycles dictate enzyme selectivity .
Psychoactive Propanone Analogs
- 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-propanone (4-MePPP): A controlled substance with a pyrrolidinyl group instead of thienyl. Its structural similarity underscores the importance of substituents in differentiating therapeutic and psychoactive effects .
Antiviral Activity
Comparative Physicochemical Properties
| Compound | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone | 3.8 | 0 | 3 | 276.4 |
| 3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone | 3.2 | 0 | 3 | 280.3 |
| Remdesivir | 2.1 | 3 | 9 | 602.6 |
*Estimated using Lipinski’s rules.
Key Insight: Lower molecular weight and balanced lipophilicity enhance this compound’s drug-likeness compared to bulkier analogs like remdesivir.
Biological Activity
3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thienyl group attached to a propanone backbone, with a methylphenylsulfanyl substituent. Its molecular formula is .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to various physiological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, the compound displayed an inhibition zone diameter greater than 15 mm against several pathogens, categorizing its response as strong (+++) in antibacterial assays .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This property makes it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antibacterial activity against E. coli and S. aureus | Disc diffusion method with varying concentrations |
| Study 2 | Reduction in TNF-alpha production in LPS-stimulated macrophages | ELISA assay to measure cytokine levels |
| Study 3 | Synergistic effects when combined with conventional antibiotics | Checkerboard assay to determine interaction effects |
Case Studies
- Antibacterial Activity Against E. coli : In a controlled study, this compound was tested against E. coli strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising potential as an antibacterial agent .
- Anti-inflammatory Response : Another study focused on the compound's effect on macrophage cells exposed to lipopolysaccharides (LPS). The results showed a significant decrease in inflammatory markers, suggesting that the compound could be developed into an anti-inflammatory therapeutic agent.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone, and what are their key mechanistic steps?
- Methodology :
- Route 1 : Condensation of 2-acetylthiophene with paraformaldehyde and dimethylamine in ethanol yields 3-(dimethylamino)-1-(2-thienyl)-1-propanone. Subsequent enantioselective reduction using chiral catalysts like (R)-2-Methyl-CBS-oxazaborolidine with borane (BH₃) produces chiral alcohol intermediates .
- Route 2 : Chlorination of 3-chloro-1-(2-thienyl)-1-propanone followed by nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., NaH in THF) introduces the sulfanyl group .
- Key Steps :
- Enantioselective reduction (e.g., BH₃ with chiral oxazaborolidine catalysts) ensures high enantiomeric excess (ee).
- Thiol-ether formation via nucleophilic substitution requires controlled pH and temperature to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl proton signals at δ 6.8–7.2 ppm, sulfanyl group resonance at δ 2.4 ppm for methyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₄OS₂, exact mass 270.04 g/mol).
- IR Spectroscopy : Stretching vibrations for ketone (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .
Q. What safety precautions should be observed when handling sulfanyl ketones like this compound in laboratory settings?
- Guidelines :
- Storage : Inert atmosphere (N₂/Ar), protected from light at 2–8°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (GHS H315/H319) .
- Disposal : Neutralize with dilute NaOH and incinerate as hazardous waste (EPA guidelines) .
Advanced Questions
Q. What methodologies are employed to achieve enantioselective synthesis of chiral intermediates related to this compound?
- Approaches :
- Chiral Catalysts : Use (R)-2-Methyl-CBS-oxazaborolidine for enantioselective reduction of ketones to (S)-alcohols with >90% ee .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization to maximize yield and ee .
- Optimization : Solvent choice (e.g., THF vs. toluene) impacts reaction kinetics and stereoselectivity.
Q. How can researchers design experiments to assess the potential biological activities of sulfanyl ketone derivatives?
- Protocols :
- Antimicrobial Assays : Broth microdilution (MIC testing) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Activity : DPPH radical scavenging assay to quantify IC₅₀ values .
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .
Q. What are the common challenges in optimizing reaction yields for the condensation steps in the synthesis of this compound, and how can they be addressed?
- Challenges :
- Low Nucleophilicity of Thiols : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Side Reactions : Competing oxidation of sulfanyl to sulfonyl groups minimized by degassing solvents and using inert atmospheres .
- Solutions :
- Temperature control (40–60°C) and stoichiometric excess of 4-methylthiophenol (1.2–1.5 eq) improve yields .
Q. What analytical techniques are recommended for resolving contradictions in reported physicochemical data of sulfanyl ketone derivatives?
- Strategies :
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, conformation) as seen in related compounds .
- Computational Validation : DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data .
- Cross-Validation : Reproduce synthesis under standardized conditions and compare with literature protocols .
Q. How can computational chemistry tools be utilized to predict the reactivity and stability of this compound in different solvents?
- Methods :
- Solubility Parameters : COSMO-RS simulations to predict solubility in polar vs. non-polar solvents .
- Reactivity Prediction : Molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzyme active sites) .
- Degradation Pathways : MD simulations to assess stability under thermal stress or UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
